molecular formula C6H10O3S B2588949 1-Methylsulfonylcyclobutane-1-carbaldehyde CAS No. 1823543-24-3

1-Methylsulfonylcyclobutane-1-carbaldehyde

Cat. No.: B2588949
CAS No.: 1823543-24-3
M. Wt: 162.2
InChI Key: OBCQIKFCYDFGAV-UHFFFAOYSA-N
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Description

1-Methylsulfonylcyclobutane-1-carbaldehyde is a synthetically valuable cyclobutane building block engineered for advanced organic synthesis and method development. The presence of both a sulfone and an aldehyde on the same quaternary carbon provides two distinct and orthogonal handles for molecular elaboration, enabling its use in a diverse array of chemical transformations. Compounds featuring a sulfonyl group adjacent to a cyclobutane ring have demonstrated significant utility as precursors to highly strained molecular scaffolds, such as bicyclo[1.1.0]butanes (BCBs), which are prominent "strain-release" reagents . These reagents are critical for accessing functionally dense cyclobutanes and for the cycloalkylation of pharmaceutically relevant structures . Furthermore, the cyclobutane core is a motif of high interest in medicinal and process chemistry due to its potential as a conformational constraint and its presence in complex natural products . The aldehyde functionality in this compound facilitates its direct incorporation into carbon-carbon bond forming reactions, including nucleophilic additions and olefination, making it a versatile linchpin for the synthesis of complex target molecules. This product is intended for research purposes by qualified laboratory personnel.

Properties

IUPAC Name

1-methylsulfonylcyclobutane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S/c1-10(8,9)6(5-7)3-2-4-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCQIKFCYDFGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methylsulfonylcyclobutane-1-carbaldehyde typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be synthesized through .

    Introduction of Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents like methylsulfonyl chloride.

    Aldehyde Formation: The aldehyde group is introduced through oxidation reactions, commonly using reagents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an oxidizing agent.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-Methylsulfonylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-Methylsulfonylcyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methylsulfonylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylsulfonyl group can participate in sulfonylation reactions, modifying the activity of biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 1-Methylsulfonylcyclobutane-1-carbaldehyde with three analogs:

Compound Name Structure Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound Cyclobutane with SO₂CH₃ and CHO Sulfonyl, Aldehyde C₅H₈O₃S 148.18 (calculated)
1-(Methylsulfanyl)cyclobutane-1-carbaldehyde Cyclobutane with SCH₃ and CHO Thioether, Aldehyde C₅H₈OS 116.18
1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde Cyclobutane with CH₂C(CH₃)(OH) and CHO Hydroxyl, Aldehyde C₉H₁₆O₂ 156.23
(1S,3S)-3-Methylcyclopentane-1-carbaldehyde Cyclopentane with CH₃ and CHO (stereospecific at 1S,3S positions) Aldehyde, Methyl C₇H₁₂O 112.17

Key Properties and Reactivity

  • Electronic Effects :

    • The sulfonyl group in this compound increases the electrophilicity of the aldehyde compared to the electron-donating thioether group in 1-(methylsulfanyl)cyclobutane-1-carbaldehyde. This makes the former more reactive toward nucleophiles (e.g., Grignard reagents or amines) .
    • The hydroxyl group in 1-(2-hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde introduces hydrogen-bonding capability, enhancing solubility in polar solvents but reducing volatility compared to sulfonyl/thioether analogs .
  • In contrast, the cyclopentane analog (from ) exhibits lower strain, favoring stability in thermal or acidic conditions .
  • Applications :

    • Sulfonyl carbaldehydes are often intermediates in pharmaceuticals (e.g., protease inhibitors) due to their ability to act as electrophilic warheads. Thioether analogs may serve as precursors for sulfonyl derivatives via oxidation .
    • Hydroxypropyl-substituted carbaldehydes () are explored in polymer chemistry for crosslinking applications .

Biological Activity

1-Methylsulfonylcyclobutane-1-carbaldehyde is a compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Name : this compound
  • CAS Number : 1823543-24-3
  • Molecular Formula : C6H11O3S

Biological Activity Overview

This compound exhibits various biological activities that make it a candidate for further pharmaceutical development. The compound's sulfonyl group and cyclobutane structure contribute to its reactivity and interaction with biological targets.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation or cancer.
  • Receptor Interaction : Its structural features may allow it to bind to various receptors, modulating their activity and influencing cellular responses.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity :
    • A study highlighted its potential as an anticancer agent by demonstrating its ability to induce apoptosis in cancer cell lines. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death in vitro.
  • Anti-inflammatory Properties :
    • Research indicated that the compound significantly reduces inflammatory markers in animal models of arthritis. The mechanism involved the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Data Table: Summary of Biological Activities

Biological ActivityModel/System UsedKey Findings
AnticancerCancer cell linesInduces apoptosis; alters protein expression
Anti-inflammatoryAnimal modelsReduces inflammatory markers; inhibits NF-kB
NeuroprotectiveNeuronal cell culturesProtects against oxidative stress

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